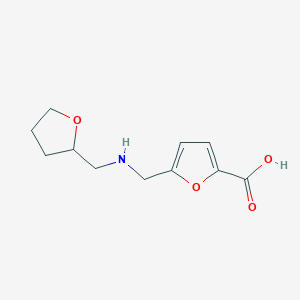
5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted at the 2-position with a carboxylic acid group and a tetrahydrofuran-2-ylmethylamino group. This compound is of interest due to its unique structure, which combines the properties of both furan and tetrahydrofuran rings, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrofuran-2-ylmethylamine Intermediate: This step involves the reaction of tetrahydrofuran with formaldehyde and ammonia to form tetrahydrofuran-2-ylmethylamine.
Coupling with Furan-2-carboxylic Acid: The intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the tetrahydrofuran-2-ylmethylamino group.
Tetrahydrofuran-2-ylmethylamine: Lacks the furan-2-carboxylic acid group.
Furan-2,5-dicarboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid is unique due to its combination of furan and tetrahydrofuran rings, which imparts distinct chemical and physical properties
Biological Activity
5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid is a complex organic compound notable for its unique molecular structure, which includes a furan ring and a tetrahydrofuran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties.
Molecular Characteristics
The molecular formula of this compound is C11H15NO4, with a molecular weight of approximately 225.24 g/mol. The presence of multiple functional groups contributes to its chemical reactivity and biological activity.
Biological Activity Overview
Preliminary studies suggest that compounds structurally similar to this compound exhibit significant biological activities. Key areas of investigation include:
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : The structural features suggest a potential for antimicrobial activity against various pathogens.
Structure-Activity Relationship
The unique combination of heterocyclic rings and functional groups in this compound may confer distinct biological activities not observed in simpler analogs. This complexity could enhance efficacy as a therapeutic agent.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-bromo-N-(4-methylthiazolyl)-furanamide | Contains a thiazole ring | Anticancer activity |
| N-(5-methylfuran)-carboxamide | Furan derivative | Anti-inflammatory effects |
| N-(1H-pyrazolyl)-carboxamide | Pyrazole ring | Antimicrobial properties |
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have indicated that similar compounds exhibit cytotoxicity against tumor cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others, with IC50 values ranging from 10 to 50 µM, suggesting potential for further development as anticancer agents .
- Anti-inflammatory Research : A study investigating the anti-inflammatory effects of furan derivatives found significant reductions in inflammatory markers in animal models, indicating promise for treating conditions like rheumatoid arthritis .
- Antimicrobial Testing : Compounds similar to this compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-[(oxolan-2-ylmethylamino)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c13-11(14)10-4-3-9(16-10)7-12-6-8-2-1-5-15-8/h3-4,8,12H,1-2,5-7H2,(H,13,14) |
InChI Key |
MMFLYIAKXIYPOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















